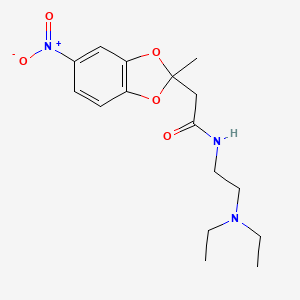
N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzodioxole ring, a nitro group, and an acetamide moiety. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. The process often includes nitration, acylation, and amination reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form various oxidation products.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents such as potassium permanganate, and nucleophiles like amines and alcohols. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives and acetamide-containing molecules. Examples are:
- N-(2-Diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide
- 4-amino-N-(2-diethylaminoethyl)benzamide
Uniqueness
N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H23N3O5 |
|---|---|
Molecular Weight |
337.37 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(2-methyl-5-nitro-1,3-benzodioxol-2-yl)acetamide |
InChI |
InChI=1S/C16H23N3O5/c1-4-18(5-2)9-8-17-15(20)11-16(3)23-13-7-6-12(19(21)22)10-14(13)24-16/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,20) |
InChI Key |
QMFWKFVBWQSQEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)CC1(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)
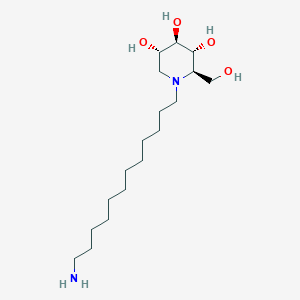

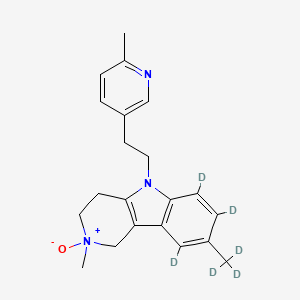
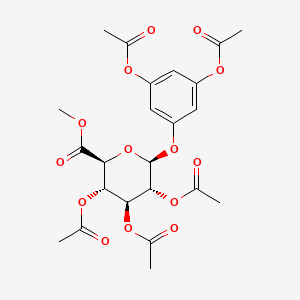
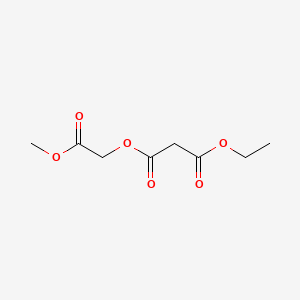


![[Asp371] Tyrosinase(369-377),human](/img/structure/B13839316.png)
![8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B13839320.png)
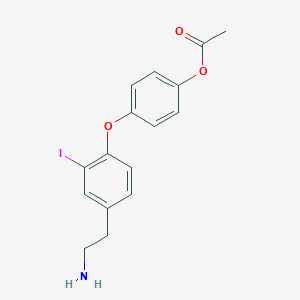
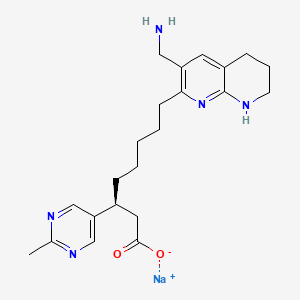
![Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfuric Diamide](/img/structure/B13839335.png)
